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Compound of Interest

Compound Name: CHROMIC SULFATE

Cat. No.: B079939 Get Quote

An In-depth Technical Guide to the Dissociation and Speciation of Chromic Sulfate in Aqueous

Solution

Introduction
Chromium(III) sulfate, with the chemical formula Cr₂(SO₄)₃, is a principal inorganic compound

of chromium, available in anhydrous and various hydrated forms.[1][2] While its dissolution in

water appears straightforward, the subsequent behavior of the chromium(III) ion is a complex

interplay of dissociation, hydration, hydrolysis, and ligand exchange reactions. This complexity

results in a dynamic equilibrium of various chromium species, the understanding of which is

critical for researchers, scientists, and drug development professionals working with chromium-

containing systems. This guide provides a detailed examination of these processes, supported

by quantitative data, experimental methodologies, and visual diagrams to elucidate the core

chemical pathways.

Initial Dissociation and Hydration
When solid hydrated chromium(III) sulfate dissolves in water, it dissociates to release sulfate

anions (SO₄²⁻) and the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺.[2] This hydrated cation is

the primary form of Cr(III) in acidic aqueous solutions and is characterized by a distinctive

violet-blue-grey color.[3] The anhydrous form is insoluble in water, but dissolves upon the

addition of a reducing agent.[2]

The fundamental dissociation process for the common hydrated form can be represented as

follows:
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Fig. 1: Initial dissolution of hydrated chromic sulfate.

Hydrolysis of the Hexaaquachromium(III) Ion
The high charge density of the Cr³⁺ ion polarizes the coordinated water molecules, making the

[Cr(H₂O)₆]³⁺ complex a weak acid. It undergoes stepwise hydrolysis, donating protons to the

solvent and forming a series of mononuclear and polynuclear hydroxo-complexes.[3][4] This

process is pH-dependent and results in an acidic solution.[4]

The primary hydrolysis steps and the formation of key polynuclear species are outlined below.

The equilibrium constants (as log₁₀K) for these reactions, compiled from various critical

sources, are presented in Table 1.
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Fig. 2: Stepwise hydrolysis pathway of aqueous Cr(III).

Quantitative Data: Hydrolysis Constants
The equilibrium constants for the hydrolysis of Cr³⁺ have been determined by various

researchers. The data below is compiled for reactions at 298 K and infinite dilution.[5]
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Equilibrium
Reaction

log₁₀K (Baes &
Mesmer, 1976)
[5]

log₁₀K (Rai et
al., 1987)[5]

log₁₀K (Ball &
Nordstrom,
1998)[5]

log₁₀K (Brown
& Ekberg,
2016)[5]

Cr³⁺ + H₂O ⇌

CrOH²⁺ + H⁺
-4.0 -3.57 ± 0.08 - -3.60 ± 0.07

Cr³⁺ + 2H₂O ⇌

Cr(OH)₂⁺ + 2H⁺
-9.7 -9.84 - -9.65 ± 0.20

Cr³⁺ + 3H₂O ⇌

Cr(OH)₃ + 3H⁺
-18 -16.19 - -16.25 ± 0.19

Cr³⁺ + 4H₂O ⇌

Cr(OH)₄⁻ + 4H⁺
-27.4 -27.65 ± 0.12 - -27.56 ± 0.21

2Cr³⁺ + 2H₂O ⇌

Cr₂(OH)₂⁴⁺ +

2H⁺

-5.06 -5.0 - -5.29 ± 0.16

3Cr³⁺ + 4H₂O ⇌

Cr₃(OH)₄⁵⁺ +

4H⁺

-8.15 -10.75 ± 0.15 - -9.10 ± 0.14

Cr(OH)₃(s) +

3H⁺ ⇌ Cr³⁺ +

3H₂O

12 9.35 9.41 ± 0.17 -

Formation of Sulfato-Complexes
In a chromic sulfate solution, the sulfate anions compete with water molecules as ligands in

the inner coordination sphere of the chromium ion. This ligand exchange reaction is often slow

but can be accelerated by heating.[3][6] The replacement of one or more water molecules by

sulfate ions leads to the formation of sulfato-complexes, such as [Cr(H₂O)₅(SO₄)]⁺.[3] This

process is responsible for the characteristic color change of a chromium(III) sulfate solution

from violet to green upon warming.[1][6]
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[Cr(H₂O)₆]³⁺
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[Cr(H₂O)₅(SO₄)]⁺
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+ SO₄²⁻
- H₂O
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Fig. 3: Ligand exchange forming a sulfato-complex.

Overall Speciation and Equilibrium
The aqueous chemistry of chromic sulfate is best described as a complex equilibrium

involving multiple species. The relative concentrations of these species depend on the total

chromium concentration, sulfate concentration, pH, and temperature. The primary species

present are:

Aqua Ion: [Cr(H₂O)₆]³⁺

Mononuclear Hydroxo-Complexes: [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺

Polynuclear Hydroxo-Complexes: [Cr₂(OH)₂(H₂O)₈]⁴⁺, [Cr₃(OH)₄(H₂O)ₓ]⁵⁺

Sulfato-Complexes: [Cr(SO₄)(H₂O)₅]⁺ and potentially di- and tri-sulfato complexes.[7]

Basic Chromium Sulfates: At higher pH or concentrations, insoluble basic sulfates like

[Cr₂(H₂O)₆(OH)₄]SO₄ or Cr₃(SO₄)₂(OH)₅·H₂O can precipitate.[2][7]

Mathematical models have been developed to predict the equilibrium composition across wide

concentration and pH ranges, confirming that in dilute solutions, polynuclear hydroxo-

complexes can predominate, while in concentrated solutions, sulfato-complexes are the major

species responsible for the green color.[8]
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Fig. 4: Competing equilibria in aqueous chromic sulfate.

Experimental Protocols for Characterization
Determining the equilibrium constants and speciation of chromium(III) in solution requires

precise analytical techniques. While detailed, step-by-step protocols are specific to the

instrumentation and sample matrix, the principles of the core methodologies are described

below.

Potentiometric Titration
This is a primary method for determining the formation constants of metal complexes.[9]

Principle: The concentration of free Cr³⁺ ions or H⁺ ions is monitored using an ion-selective

electrode (ISE) or a pH electrode, respectively, as a titrant is added. The titrant is typically a

strong base (to induce hydrolysis) or a complexing agent (like EDTA). The potential of the

electrode changes with the changing concentration of the ion of interest. A sharp inflection point

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b079939?utm_src=pdf-body-img
https://www.benchchem.com/product/b079939?utm_src=pdf-body
https://www.scilit.com/publications/09c37a10706fc2966414d60ff718599a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


in the plot of potential (or pH) versus titrant volume indicates the stoichiometric endpoint of a

reaction, which allows for the calculation of stability constants.[7][10]

Prepare Cr₂(SO₄)₃
Solution

Immerse Electrodes
in Sample

Calibrate pH/ISE
and Reference Electrodes

Add Titrant (e.g., NaOH)
Incrementally

Record Potential/pH
after each addition

Plot Potential vs.
Titrant Volume

Identify Inflection Point
(Endpoint)

Calculate Constants
using Equilibrium Models
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Fig. 5: General workflow for potentiometric titration.

UV-Visible Spectrophotometry
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Spectrophotometry is used to determine the concentration of different chromium species,

particularly after they form colored complexes with specific reagents.

Principle: Different chromium species or their complexes absorb light at characteristic

wavelengths. For speciation, Cr(III) can be complexed with an agent like EDTA, while Cr(VI) is

reacted with 1,5-diphenylcarbazide (DPC) to form a highly colored complex.[2] By measuring

the absorbance at the respective absorption maxima, the concentration of each species can be

determined using Beer's Law. Advanced software can perform multicomponent analysis on the

combined spectra to resolve the concentrations of multiple species simultaneously.[2]
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Fig. 6: Workflow for spectrophotometric analysis.

Conductometry
This technique measures the electrical conductivity of a solution to study complex formation.

Principle: The conductivity of an electrolyte solution depends on the concentration and mobility

of its ions. When a metal ion like Cr³⁺ forms a complex with a ligand, the number of free ions

and/or their mobility changes, leading to a measurable change in the solution's overall

conductivity. By titrating a solution of the metal ion with a ligand solution and monitoring the

conductivity, one can determine the stoichiometry and formation constant of the resulting

complex.[11][12]

Conclusion
The dissociation of chromic sulfate in aqueous solution is not a simple dissolution but the

initiation of a cascade of competing and pH-dependent equilibrium reactions. The primary

species, the hexaaquachromium(III) ion, undergoes extensive hydrolysis to form a variety of

mononuclear and polynuclear hydroxo-complexes. Simultaneously, it engages in ligand

exchange with sulfate anions to form sulfato-complexes. The resulting speciation is a dynamic

equilibrium that dictates the solution's properties, including its color, acidity, and reactivity. A

thorough understanding of these pathways, quantified by hydrolysis and stability constants and

characterized by methods such as potentiometry and spectrophotometry, is essential for the

effective application of chromium(III) compounds in scientific research and industrial

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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